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Introduction

(3aS,4R,9bR)-G-1, commonly referred to as G-1, is a potent and selective agonist for the G

protein-coupled estrogen receptor (GPER), formerly known as GPR30. It exhibits high binding

affinity for GPER (Ki = 11 nM) and demonstrates functional activity at nanomolar

concentrations (EC50 = 2 nM).[1] A key feature of G-1 is its selectivity; it does not bind to the

classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] This

specificity makes G-1 an invaluable tool for researchers studying GPER-mediated signaling

pathways and their physiological and pathological roles. These notes provide an overview of G-

1's mechanism of action, along with guidelines for its dosage and administration in both in vitro

and in vivo experimental settings.

Mechanism of Action

G-1 exerts its effects by binding to and activating GPER, a seven-transmembrane receptor.

This activation initiates rapid, non-genomic signaling cascades. Upon agonist binding, GPER

can couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent

increase in intracellular cyclic AMP (cAMP). Another significant downstream effect is the

mobilization of intracellular calcium.[1][2] Furthermore, G-1-activated GPER can transactivate

the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways
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such as the ERK1/2 signaling cascade.[3] These signaling events can influence a variety of

cellular processes, including cell proliferation, migration, and apoptosis.[3][4]

Data Presentation: Dosage and Administration

The following tables summarize the effective concentrations and dosages of G-1 reported in

various experimental models.

Table 1: In Vitro Dosage Guidelines for G-1
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Cell Line Application
Effective
Concentration
Range

Observed Effects

SKBr3 (Breast

Cancer)

Inhibition of cell

migration
IC50 = 0.7 nM

Increased cytosolic

Ca2+

MCF-7 (Breast

Cancer)

Inhibition of cell

migration
IC50 = 1.6 nM

Inhibition of cell

growth (IC50 = 1.1 µM

after 3 days)

MCF-1 (Breast

Cancer)
Cell cycle analysis Not specified

Blocks cell cycle

progression at the G1

phase

A549 (Lung Cancer)
Antiproliferative and

apoptotic assays
10 µM - 100 µM

Decreased cell

proliferation,

increased apoptosis

H295R

(Adrenocortical

Carcinoma)

Cell growth and cell

cycle analysis
1 µM

Cell cycle arrest in the

G2 phase, induction of

apoptosis

Jurkat (T-cell

Leukemia)
Cytotoxicity assays ≥0.5 µM

Concentration-

dependent reduction

in live cell count

Primary Cortical

Neurons

Neuroprotection

assays
Not specified

Inhibition of

glutamate-induced

autophagy and

neuronal loss

Table 2: In Vivo Dosage Guidelines for G-1
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Animal Model
Administration
Route

Dosage Application

Mouse Not specified Not specified

Therapeutic effects in

the EAE model of

multiple sclerosis

Immunocompromised

Mice (xenograft)

Subcutaneous

injection

Not specified in

abstract

Decreased tumor

growth of H295R cells

Ovariectomized (OVX)

Female Mice
Not specified Not specified

Attenuation of obesity,

enhanced energy

expenditure

Male DIO (Diet-

induced obesity) Mice
Not specified Not specified

Anti-obesity and anti-

diabetic effects

Female Rats Not specified Not specified
Reduced AngII-

stimulated fluid intake

Experimental Protocols

1. In Vitro Cell Treatment with G-1

Objective: To assess the effects of G-1 on cultured cells.

Materials:

G-1 stock solution (e.g., 20 mM in DMSO)[4]

Appropriate cell culture medium and supplements

Cultured cells of interest (e.g., MCF-7, H295R)

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Assay-specific reagents (e.g., MTT for viability, antibodies for western blotting)

Protocol:
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Cell Seeding: Plate cells at the desired density in multi-well plates, flasks, or dishes and

allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.

Preparation of Working Solutions: Dilute the G-1 stock solution in cell culture medium to

achieve the desired final concentrations. It is advisable to prepare a serial dilution. A

vehicle control (medium with the same concentration of DMSO as the highest G-1

concentration) should always be included.

Cell Treatment: Remove the existing medium from the cells and replace it with the medium

containing the various concentrations of G-1 or the vehicle control.

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending

on the specific assay.[5]

Downstream Analysis: Following incubation, process the cells for the intended analysis,

such as cell viability assays (MTT), apoptosis assays (caspase activity), cell cycle analysis

(flow cytometry), or protein expression analysis (Western blot).

2. In Vivo Administration of G-1 in Mice

Objective: To evaluate the systemic effects of G-1 in a mouse model.

Materials:

G-1

Vehicle for in vivo administration (e.g., 50% PEG300 in 50% Saline)[5]

Mice (strain and sex appropriate for the study)

Administration equipment (e.g., gavage needles, syringes)

Protocol:

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before

the start of the experiment.
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Preparation of G-1 Solution: Prepare the G-1 solution for administration in a suitable

vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and

the average weight of the mice. Sonication may be required to aid dissolution.[5]

Administration: Administer G-1 to the mice via the chosen route (e.g., oral gavage,

subcutaneous injection, or intraperitoneal injection). Ensure proper handling and technique

to minimize stress and injury to the animals. A control group receiving only the vehicle

should be included.

Monitoring: Monitor the animals regularly for any adverse effects and for the desired

experimental outcomes (e.g., tumor volume, body weight, behavioral changes).

Endpoint Analysis: At the end of the study period, euthanize the animals and collect

tissues or blood for further analysis as required by the experimental design.
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Caption: G-1 activated GPER signaling pathway.
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Caption: In Vitro experimental workflow for G-1 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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